molecular formula C17H22N4O2 B2682509 N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1797318-01-4

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2682509
CAS No.: 1797318-01-4
M. Wt: 314.389
InChI Key: HNFZGKGWOLUBIN-UHFFFAOYSA-N
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Description

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, a cyclopentyl group, and a methoxyphenyl group, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl group is introduced through a cyclization reaction, often using cyclopentanone as a starting material.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is added via a nucleophilic substitution reaction, using 4-methoxyphenyl halide as the reagent.

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, typically using azide and alkyne precursors under copper-catalyzed conditions (CuAAC).

    Final Coupling: The final step involves coupling the triazole intermediate with the cyclopentyl and methoxyphenyl intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-pyrazole-4-carboxamide
  • N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide

Uniqueness

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a triazole ring with a cyclopentyl and methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-21-11-15(19-20-21)16(22)18-12-17(9-3-4-10-17)13-5-7-14(23-2)8-6-13/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFZGKGWOLUBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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